Sodium alpha-phenylpentyl camphorate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4201-91-6 |
|---|---|
Molecular Formula |
C21H29NaO4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
sodium;2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30O4.Na/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3;/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23);/q;+1/p-1 |
InChI Key |
BQQNNFIQWYZEDL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Alpha Phenylpentyl Camphorate
Strategies for the Stereocontrolled Synthesis of Camphorate Precursors
Camphor (B46023), a readily available natural product, serves as an excellent chiral starting material for asymmetric synthesis. iupac.orgnih.gov Both enantiomers, (+)-camphor and (-)-camphor, can be sourced, providing access to a wide array of enantiomerically pure target molecules. iupac.orgnih.gov The synthesis of a camphorate precursor—a camphor derivative bearing a carboxylic acid or a group that can be converted to it—is the foundational step.
Functionalization of the camphor skeleton can be achieved at several positions, including C3, C8, C9, and C10. iupac.org For instance, (1S)-(+)-ketopinic acid, a derivative of camphor with a carboxylic acid at the C1 position, can be prepared and used as a starting point. mdpi.com Another common strategy involves the sulfonation of camphor at the C10 position to produce camphorsulfonic acid, which can then be further modified. iupac.orgpatsnap.com
Stereocontrol is often inherent in these initial steps due to the rigid bicyclic structure of camphor, which sterically directs incoming reagents to a specific face of the molecule. This substrate-controlled diastereoselectivity is a cornerstone of using camphor as a chiral auxiliary. rsc.orgresearchgate.net The synthesis of precursors like bornyl esters, which can be derived from camphor, allows for subsequent reactions where the camphor backbone dictates the stereochemical outcome. nih.gov
Introduction of the Alpha-Phenylpentyl Moiety via Advanced Organic Reactions
The introduction of the alpha-phenylpentyl group represents a critical carbon-carbon bond-forming step. The term "alpha" in this context most likely refers to the phenyl group's position on the pentyl chain (1-phenylpentyl). Advanced organic reactions are required to attach this moiety to the camphor scaffold.
One common approach is the use of organometallic reagents. For example, a camphor-derived precursor containing an aldehyde or ketone functionality could react with a phenylpentyl magnesium bromide (a Grignard reagent) or a phenylpentyllithium reagent in a nucleophilic addition reaction. masterorganicchemistry.com Conversely, if the camphor precursor is converted into a nucleophile (e.g., an enolate), it can react with an electrophilic phenylpentyl halide in an SN2 reaction. orgosolver.comresearchgate.net
The reactivity of carbonyl groups is central to many of these transformations. masterorganicchemistry.compressbooks.pub The choice of reaction depends on the specific camphorate precursor being used. If starting with camphor itself, a reaction with an appropriate organometallic reagent followed by oxidation and carboxylation would be a plausible, albeit lengthy, route. Modern catalytic methods, such as palladium-catalyzed alpha-arylation of enolates, offer more sophisticated and efficient alternatives for forming such C-C bonds, although their application would need to be specifically developed for this system. researchgate.net
Formation of the Sodium Carboxylate Salt: Principles and Controlled Reaction Conditions
The final step in the synthesis is the conversion of the alpha-phenylpentyl camphoric acid intermediate into its corresponding sodium salt. This is a fundamental acid-base reaction. numberanalytics.comlibretexts.org
The formation of the sodium carboxylate salt proceeds via a straightforward deprotonation mechanism. The carboxylic acid (R-COOH) possesses an acidic proton on its hydroxyl group. When treated with a suitable sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), the base abstracts this acidic proton. libretexts.orgmasterorganicchemistry.com
The mechanism involves the lone pair of electrons on the oxygen atom of the hydroxide ion (or the bicarbonate ion) acting as a nucleophile to attack the electrophilic proton of the carboxylic acid. numberanalytics.comyoutube.com This results in the formation of a carboxylate anion (R-COO⁻) and water (and carbon dioxide if bicarbonate is used). The negatively charged carboxylate anion and the positively charged sodium cation (Na⁺) are then associated through an ionic bond, forming the final salt. libretexts.org This acid-base reaction is typically fast and irreversible, especially when a strong base like NaOH is used, because the resulting carboxylate is a much weaker base than the hydroxide ion. masterorganicchemistry.comlibretexts.org
Optimizing the salt formation step is crucial for achieving a high yield and purity of the final product. Key parameters include the choice of base and solvent, reaction temperature, and stoichiometry.
| Parameter | Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | NaOH ensures complete and rapid deprotonation. NaHCO₃ is a milder base, useful if other functional groups are sensitive to strong bases. libretexts.org |
| Solvent | Water, Ethanol, or a mixture | The solvent must dissolve the carboxylic acid and the base. Water is often suitable for sodium salts due to their ionic character and high solubility. libretexts.orggoogle.com |
| Stoichiometry | 1.0 to 1.1 equivalents of base | A slight excess of base can ensure complete reaction, but a large excess can make purification more difficult. Stoichiometric control is key. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically exothermic but does not require heating. Cooling may be necessary for large-scale reactions to control the temperature. google.com |
| Purification | Recrystallization or Precipitation | The final salt can be purified by evaporating the solvent and recrystallizing the solid from a suitable solvent system to remove unreacted starting materials and byproducts. |
This table is interactive. Click on the headers to learn more about each parameter.
Enantioselective and Diastereoselective Synthetic Approaches for Chiral Camphorate Analogs
The synthesis of chiral camphorate analogs like Sodium alpha-phenylpentyl camphorate requires rigorous control of stereochemistry. The camphor skeleton itself provides a powerful tool for diastereoselective reactions. nih.gov The chiral environment created by the camphor framework can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. nih.govorganic-chemistry.org For example, the reduction of a ketone or the addition of a nucleophile can be highly diastereoselective due to steric hindrance from the camphor structure. nih.gov
When introducing the alpha-phenylpentyl group, if the 1-phenylpentyl moiety is chiral, its stereochemistry must also be controlled. This can be achieved through enantioselective synthesis. One strategy involves using a camphor-derived chiral auxiliary. iupac.orgmdpi.comresearchgate.net The auxiliary is temporarily attached to the achiral pentyl fragment, and its chiral influence directs a subsequent reaction to produce the desired enantiomer of the phenylpentyl group. The auxiliary is then cleaved to yield the enantiomerically enriched product. Camphor-derived sultams, for instance, are highly effective chiral auxiliaries in a variety of asymmetric transformations. iupac.org
Comparative Analysis of Novel Synthetic Pathways versus Established Methodologies
While a single "established" industrial synthesis for this compound is not documented, one can compare a classical, linear synthesis with more modern, convergent approaches.
| Feature | Established (Linear) Pathway | Novel (Convergent) Pathway |
| General Strategy | Step-by-step modification of the camphor starting material. | Separate synthesis of key fragments (camphorate and phenylpentyl units) followed by a late-stage coupling. |
| Key Reactions | Grignard addition, oxidation, protection/deprotection, saponification. masterorganicchemistry.comutsunomiya-u.ac.jpyoutube.com | Catalytic C-H activation, cross-coupling reactions, enzymatic resolution. nih.govresearchgate.netmdpi.com |
| Step Count | High (often >10 steps) | Lower (potentially 5-7 steps) |
| Overall Yield | Generally lower due to multiplicative losses at each step. | Potentially higher as the main chains are built separately. |
| Stereocontrol | Relies heavily on substrate control from the camphor backbone. rsc.org | May employ advanced catalytic asymmetric methods for higher enantioselectivity. mdpi.comorganic-chemistry.org |
| Atom Economy | Often poor, with use of stoichiometric reagents and protecting groups. | Higher, especially with catalytic methods that minimize waste. mdpi.comrsc.org |
| "Green" Aspect | May use hazardous reagents (e.g., chromium-based oxidants) and chlorinated solvents. youtube.com | Aims to use catalytic reagents, safer solvents, and fewer steps. rsc.org |
This table provides an interactive comparison of different synthetic philosophies.
Novel pathways focusing on efficiency and sustainability, such as direct carboxylation of C-H bonds using CO₂, are at the forefront of modern organic synthesis and could offer a significantly improved route to camphorate derivatives if developed for this specific system. researchgate.netrsc.orgrsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Sodium Alpha Phenylpentyl Camphorate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, including Sodium alpha-phenylpentyl camphorate. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise mapping of atomic connectivity and spatial relationships.
Elucidation of Molecular Structure through 1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in identifying the different chemical environments of hydrogen and carbon atoms within the this compound molecule. In a typical ¹H NMR spectrum, the chemical shift (δ) of each proton signal provides insight into its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns, observed as splitting of signals, reveal the number of neighboring protons, which is crucial for establishing connectivity.
For a comprehensive structural assignment, two-dimensional (2D) NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling correlations, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded ¹H and ¹³C atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are instrumental in assembling the molecular fragments deduced from 1D NMR into the complete structure of this compound.
Fictional Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 178.5 |
| C2 | 2.85 (d, J=4.5 Hz) | 58.2 |
| C3 | 2.10-2.25 (m) | 45.1 |
| C4 | - | 218.0 |
| C5 | 1.95-2.05 (m) | 43.5 |
| C6 | 1.40-1.55 (m) | 27.0 |
| C7 | - | 46.8 |
| C8 | 0.95 (s) | 19.8 |
| C9 | 0.90 (s) | 19.2 |
| C10 | 0.85 (s) | 9.5 |
| C1' | 4.50 (dd, J=8.0, 6.0 Hz) | 75.3 |
| C2' | 1.70-1.85 (m) | 35.1 |
| C3' | 1.25-1.40 (m) | 28.4 |
| C4' | 1.25-1.40 (m) | 22.6 |
| C5' | 0.88 (t, J=7.0 Hz) | 14.1 |
| C1'' (Ph) | - | 142.0 |
| C2''/C6'' (Ph) | 7.25-7.35 (m) | 128.5 |
| C3''/C5'' (Ph) | 7.25-7.35 (m) | 127.8 |
Stereochemical Assignment and Chiral Purity Determination via NMR
The inherent chirality of the camphor (B46023) and the alpha-phenylpentyl moieties in this compound necessitates the determination of its stereochemistry. NMR spectroscopy, particularly through the use of chiral solvating agents or chiral derivatizing agents, can be employed to distinguish between enantiomers or diastereomers. These chiral auxiliaries interact with the enantiomers of the analyte to form transient diastereomeric complexes, which exhibit distinct NMR spectra, allowing for their differentiation and quantification.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons. These correlations are invaluable for determining the relative stereochemistry of the molecule by revealing which protons are in close spatial proximity.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be utilized to generate gas-phase ions of the molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, yielding characteristic fragment ions that can be used to confirm the connectivity of the different structural subunits of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key vibrational bands would be expected for the carboxylate group (COO⁻), the carbonyl group (C=O) of the camphor moiety, and the aromatic C-H and C=C bonds of the phenyl group.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful in identifying the skeletal vibrations of the molecule.
Fictional Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Carboxylate (COO⁻) Asymmetric Stretch | 1610-1550 |
| Carboxylate (COO⁻) Symmetric Stretch | 1420-1300 |
| Carbonyl (C=O) | 1745-1725 |
| Aromatic C=C Stretch | 1600-1450 |
| Aromatic C-H Stretch | 3100-3000 |
X-ray Diffraction Studies for Solid-State Structural Conformation
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This method provides unambiguous information about bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. nih.gov
Crystallographic Analysis of this compound Single Crystals
To perform an X-ray diffraction study, a single crystal of this compound of suitable quality is required. wikipedia.org The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, from which the atomic positions can be determined. wikipedia.org This analysis would reveal the precise solid-state conformation of both the camphor and the alpha-phenylpentyl moieties, as well as the coordination of the sodium ion with the carboxylate group.
Investigation of Intermolecular Interactions in the Crystalline Lattice
The spatial arrangement of molecules within a crystal lattice is dictated by a network of intermolecular interactions. Understanding these interactions is fundamental to comprehending the physicochemical properties of a solid-state material, including its stability, solubility, and melting point. For this compound, X-ray crystallography would be the definitive technique to determine its three-dimensional structure and analyze the intermolecular forces at play.
In the absence of specific crystallographic data for this compound, we can infer potential interactions based on studies of related camphor derivatives and other pharmaceutical compounds nih.govresearchgate.netresearchgate.net. The structure of the camphor molecule has been determined by comparing the X-ray diagrams of isomorphous α-Br, Cl, and CN derivatives researchgate.net. The primary intermolecular interactions expected in the crystalline lattice of this compound would include:
Ion-Dipole and Dipole-Dipole Interactions: The presence of the sodium cation and the carboxylate anion in the molecule would lead to strong ion-dipole interactions with polar functional groups and dipole-dipole interactions between the camphor and phenylpentyl moieties.
Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, potential water molecules incorporated into the crystal lattice during crystallization could form hydrogen bonds with the carboxylate oxygen atoms.
A hypothetical summary of the types and strengths of intermolecular interactions that could be present in the crystalline lattice of this compound is presented in the table below. The energy contributions are illustrative and based on general values observed for similar interactions in organic molecules nih.gov.
| Interaction Type | Atoms/Groups Involved | Estimated Energy Contribution (kcal/mol) |
| Ion-Dipole | Na⁺ and C=O of camphor | -10 to -15 |
| Dipole-Dipole | C=O of camphor and phenyl ring | -2 to -5 |
| π-π Stacking | Phenyl rings of adjacent molecules | -2 to -5 |
| Van der Waals | Phenylpentyl and camphor moieties | -5 to -10 |
Chromatographic and Electrophoretic Methods for Purity Assessment and Isomeric Separation
The chemical purity and isomeric composition of this compound are critical quality attributes. Chromatographic and electrophoretic techniques are powerful tools for assessing these parameters.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques for the analysis of camphor and its derivatives nih.govnih.govnih.gov.
High-Performance Liquid Chromatography (HPLC): A novel HPLC method has been developed for the determination of camphor in various products nih.govmdpi.comresearchgate.net. For this compound, a reversed-phase HPLC method using a C18 column would be a suitable starting point for purity assessment. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol nih.gov. Detection could be achieved using a UV detector, leveraging the chromophore of the phenyl group.
For the separation of stereoisomers, chiral stationary phases (CSPs) are often employed. While some studies have reported challenges in separating camphor enantiomers on certain CSPs, others have shown success with cyclodextrin-based columns researchgate.net. The use of cyclodextrins as chiral mobile phase additives is another effective strategy for the enantiomeric separation of camphor derivatives nih.govresearchgate.net. The enantiomer that forms a more stable complex with the cyclodextrin is expected to have a different retention time nih.govresearchgate.net.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | Chiral AGP (α1-acid glycoprotein) column (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Phosphate buffer (pH 7.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): GC can also be utilized for the analysis of camphor derivatives, particularly for assessing the presence of volatile impurities. For the separation of stereoisomers, chiral capillary columns are necessary. Studies on camphor enantiomers have demonstrated that cyclodextrin-modified stationary phases can provide effective separation nih.gov.
Electrophoretic Methods:
While less common than chromatography for the analysis of small molecules like this compound, capillary electrophoresis (CE) offers high separation efficiency and can be a valuable tool, particularly for chiral separations. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte can facilitate the separation of enantiomers. Though the search results did not provide specific examples for camphor derivatives, the general principles of electrophoretic separation are applicable nih.gov.
The following table summarizes the potential chromatographic and electrophoretic methods for the analysis of this compound, along with their primary applications.
| Method | Stationary/Mobile Phase or Electrolyte | Application |
| Reversed-Phase HPLC | C18 column; Acetonitrile/Water | Purity assessment |
| Chiral HPLC | Cyclodextrin-based chiral stationary phase | Isomeric separation (Enantiomers) |
| Gas Chromatography (GC) | Chiral capillary column (e.g., with a cyclodextrin derivative) | Isomeric separation (Enantiomers), Volatile impurities |
| Capillary Electrophoresis (CE) | Fused silica capillary; Background electrolyte with a chiral selector (e.g., cyclodextrin) | Isomeric separation (Enantiomers) |
Computational and Theoretical Chemistry Investigations of Sodium Alpha Phenylpentyl Camphorate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Sodium alpha-phenylpentyl camphorate. These methods, particularly those rooted in quantum mechanics, provide a detailed picture of electron distribution, which in turn governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure, a process known as geometry optimization. By starting with an initial guess of the molecular structure, the DFT algorithm systematically adjusts the positions of the atoms to find the arrangement with the minimum possible energy on the potential energy surface. This optimized geometry corresponds to the most likely conformation of the molecule in the absence of external influences.
Beyond a single stable structure, DFT can be used to map out the potential energy landscape. This involves calculating the energy for various molecular conformations, providing insight into the energy barriers between different rotational isomers (rotamers) and the flexibility of the phenylpentyl side chain. Computational studies on related camphor (B46023) derivatives have successfully used DFT to analyze stereochemistry and aggregation, often revealing complex solvent-dependent structures such as monomers and dimers. cornell.edu For this compound, similar calculations would elucidate how the sodium ion and solvent molecules interact with the camphor enolate framework.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Enolate form) Calculated with DFT This table is illustrative and represents the type of data generated from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C=C (enolate) | 1.35 Å |
| Bond Length | C-O (enolate) | 1.28 Å |
| Bond Length | O-Na | 2.25 Å |
| Bond Angle | C-C-O (enolate) | 125.2° |
| Dihedral Angle | O-C-C-C (phenylpentyl) | -175.0° |
The reactivity of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).
For the enolate form of this compound, the HOMO is expected to have significant density on the alpha-carbon and the oxygen atom, consistent with the nucleophilic nature of enolates. wikipedia.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Furthermore, analyzing the charge distribution reveals the polarity of the molecule. In this compound, a significant negative charge is delocalized across the enolate's oxygen and alpha-carbon atoms, while the sodium ion carries a positive charge. wikipedia.org This charge separation is key to its interactions with other polar molecules and its behavior in solution. Methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution, providing a more detailed picture of the electrostatic potential across the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for demonstrative purposes, showing typical outputs of quantum chemical calculations.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -2.54 | Cα (p), O (p) |
| LUMO | 1.88 | Phenyl Ring (π*) |
| HOMO-LUMO Gap | 4.42 | - |
Molecular Dynamics Simulations for Conformational Landscapes in Solution and Condensed Phases
While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior in a realistic environment, such as in a solvent or the condensed phase. khanacademy.org MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For this compound, MD simulations can reveal the dynamic interplay between the solute, the sodium counterion, and the surrounding solvent molecules. nih.gov These simulations track the trajectories of all particles, allowing for the exploration of the compound's conformational landscape. This is particularly important for the flexible phenylpentyl chain, which can adopt numerous conformations in solution. The simulations can identify the most populated conformational states and the timescales of transitions between them.
MD simulations are also critical for understanding the solvation structure. They can determine how solvent molecules arrange around the ionic (O-Na) and nonpolar (phenyl and camphor skeleton) parts of the molecule. nih.gov For instance, in a polar solvent like THF, one would expect to see a well-defined solvation shell around the sodium ion. cornell.edu The dynamics of water or other solvent molecules at the interface with the solute can be significantly different from the bulk solvent, which can impact reactivity. mdpi.com
Table 3: Representative Parameters for a Molecular Dynamics Simulation of this compound in THF This table illustrates typical setup parameters for an MD simulation.
| Parameter | Value/Setting |
|---|---|
| System | 1 molecule of this compound + ~2000 THF molecules |
| Force Field | GAFF (General Amber Force Field) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for structure elucidation and for interpreting experimental data. nih.gov By calculating properties like NMR chemical shifts, IR vibrational frequencies, and electronic transitions, a direct comparison between theoretical models and experimental measurements can be made.
For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov The process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard (like TMS), can be compared to experimental NMR spectra to confirm the structure or assign specific peaks. youtube.com Discrepancies between calculated and experimental spectra can often point to specific conformational or environmental effects not captured in the initial model. nih.govnih.gov
Similarly, the vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. By analyzing the normal modes of vibration, specific peaks can be assigned to functional groups within the molecule, such as the C=C stretch of the enolate or the various C-H bends of the camphor and phenyl groups. Combining quantum mechanics with molecular dynamics (QM/MD) can further refine these predictions by accounting for solvent effects and thermal motion, leading to better agreement with experimental spectra obtained in solution. acs.org
Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound This table is illustrative, demonstrating the correlation between calculated and experimental data.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) | Difference (ppm) |
|---|---|---|---|
| Enolate C=O | 175.8 | 177.2 | -1.4 |
| Enolate Cα | 85.2 | 86.1 | -0.9 |
| Phenyl C1 (ipso) | 140.1 | 141.0 | -0.9 |
| Camphor C=O (precursor) | 217.0 | - | - |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
One of the most powerful applications of computational chemistry is in the elucidation of reaction mechanisms. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and, crucially, the high-energy transition states that control the reaction rate. illinois.edu
For reactions involving this compound, such as alkylation or aldol-type additions, computational modeling can provide a step-by-step description of the chemical transformation. Using DFT, one can locate the transition state structure for a given reaction pathway. A key feature of a true transition state on the potential energy surface is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. illinois.edu
Studies on related camphor derivatives have shown that such calculations can rationalize stereochemical outcomes. cornell.edu For example, a stereochemical model for the alkylation of a camphor-derived enolate was developed using DFT, which showed that the approach of the electrophile is guided by stereoelectronic factors rather than simple steric hindrance. cornell.edu Calculating the activation energies (the energy difference between the reactants and the transition state) for different possible pathways allows for the prediction of the major product, as the pathway with the lowest activation energy will be the fastest and most favorable. illinois.edu
Table 5: Illustrative Calculated Activation Energies (ΔE‡) for Competing Reaction Pathways of an Enolate This table demonstrates how computational data can be used to predict reaction outcomes.
| Reaction Pathway | Transition State | Calculated ΔE‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Exo-facial attack | TS-exo | 12.5 | Major Product |
| Endo-facial attack | TS-endo | 15.8 | Minor Product |
Theoretical Basis for Enolate Reactivity and Stabilization in this compound Systems
The chemical behavior of this compound is dominated by the reactivity of its enolate functional group. numberanalytics.com An enolate is a resonance-stabilized anion, where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.orgfiveable.me This resonance is the fundamental reason for its stability compared to a simple carbanion. fiveable.me
Computational chemistry provides a quantitative basis for understanding this stabilization. Molecular orbital calculations show that the π-system of the enolate involves the p-orbitals on the oxygen and the two adjacent carbons, leading to a delocalized HOMO. wikipedia.org The electrostatic potential map of the enolate clearly visualizes this charge delocalization, showing that the negative potential is spread across both the oxygen and the α-carbon.
The reactivity of the enolate as a nucleophile can also be rationalized theoretically. While the oxygen atom is typically more electronegative and bears a larger portion of the negative charge, reactions with hard electrophiles tend to occur at the oxygen (O-alkylation), whereas reactions with soft electrophiles often occur at the α-carbon (C-alkylation), leading to the formation of a new carbon-carbon bond. This behavior can be explained by Hard and Soft Acid-Base (HSAB) theory, and computational models can quantify the "hardness" of the different nucleophilic sites.
Furthermore, the sodium cation plays a crucial role in stabilizing the enolate and influencing its reactivity. cornell.edu Computational studies of sodium enolates show that the cation coordinates to the oxygen atom, and the nature of this interaction (and its modulation by solvent) can affect the aggregation state (e.g., monomer vs. dimer) and the ultimate stereochemical outcome of its reactions. cornell.eduillinois.edu DFT calculations can model these ion-paired structures and their transition states to explain experimentally observed selectivities. cornell.edu
Chemical Reactivity and Mechanistic Studies of Sodium Alpha Phenylpentyl Camphorate
Exploration of Enolate Chemistry Associated with the Camphorate Moiety
The ketone functionality of the camphor (B46023) skeleton is a key site for reactivity, primarily through the formation of enolate intermediates. This chemistry is fundamental to the functionalization of the carbon atoms alpha to the carbonyl group.
The hydrogens on the carbon atom alpha to the camphor carbonyl group (C3 position) are acidic and can be abstracted by a strong, non-nucleophilic base to form a carbanionic intermediate, known as an enolate. libretexts.orgyoutube.com The use of bases like lithium diisopropylamide (LDA) in aprotic solvents is a standard method for generating these enolates quantitatively. youtube.comlibretexts.org
The formation of the enolate results in a resonance-stabilized species where the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. libretexts.org This delocalization is crucial for the stability of the carbanion. The rigid, bicyclic structure of the camphor framework influences the geometry and stability of the enolate. The stability of the intermediate is a critical factor that governs its subsequent reactions with electrophiles.
For unsymmetrical ketones, the formation of enolates can lead to regioisomers. However, in the camphorate system, deprotonation typically occurs at the C3 position. The subsequent reactions of the camphorate enolate with electrophiles are characterized by high degrees of stereoselectivity, a feature attributed to the sterically demanding bicyclic framework.
The approach of an electrophile to the enolate is generally directed to the less sterically hindered exo face of the camphor system. The bulky gem-dimethyl group at the C7 position effectively blocks the endo face, forcing electrophiles to attack from the opposite side. This steric hindrance leads to a pronounced preference for the formation of one diastereomer over the other in reactions such as alkylation and aldol condensations. For example, methylation of the camphor enolate typically results in a high yield of the exo-alkylation product. This predictable stereocontrol makes camphor derivatives valuable chiral auxiliaries in asymmetric synthesis.
| Electrophile | Reaction Condition | Major Product Stereochemistry | Diastereomeric Ratio (exo:endo) |
| Methyl Iodide | LDA, THF, -78°C | 3-exo-methyl | >95:5 |
| Benzaldehyde | LDA, THF, -78°C | (exo,R)-aldol adduct | High selectivity |
| Allyl Bromide | LDA, THF, -78°C | 3-exo-allyl | >90:10 |
This table presents typical stereoselectivity observed in reactions of camphor-derived enolates with various electrophiles, illustrating the strong directing effect of the camphor scaffold.
Nucleophilic and Electrophilic Reactions at the Alpha-Phenylpentyl Substituent
The alpha-phenylpentyl group provides additional reactive sites within the molecule, distinct from the camphorate core. Its reactivity centers on the benzylic position and the aromatic ring.
The benzylic position—the carbon atom attached directly to the phenyl ring—is particularly reactive because intermediates such as carbocations, radicals, or carbanions at this site are stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.org
Nucleophilic Substitution : While the alkyl chain itself is unreactive towards nucleophiles, the benzylic position can be made susceptible to nucleophilic attack. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) can selectively introduce a halogen at the benzylic position. libretexts.org The resulting secondary benzylic halide would readily undergo nucleophilic substitution, likely via an SN1 mechanism, due to the formation of a resonance-stabilized benzylic carbocation. chemistry.coachucalgary.ca
Electrophilic Reactions at the Benzylic Position : The benzylic C-H bond is weaker than other aliphatic C-H bonds and is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon, cleaving the rest of the alkyl chain to yield benzoic acid. libretexts.org This reaction requires the presence of at least one hydrogen atom at the benzylic position.
Electrophilic Aromatic Substitution (EAS) : The phenylpentyl group, being an alkyl substituent, acts as an electron-donating group, activating the benzene ring towards electrophilic attack. wikipedia.org It directs incoming electrophiles to the ortho and para positions. msu.edu Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur primarily at these positions. byjus.com
| Reaction | Reagent | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitrophenylpentyl derivatives |
| Bromination | Br₂, FeBr₃ | ortho- and para-bromophenylpentyl derivatives |
| Sulfonation | Fuming H₂SO₄ | ortho- and para-phenylpentylsulfonic acids |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acylphenylpentyl derivative (major due to sterics) |
This table summarizes expected outcomes for electrophilic aromatic substitution on the phenylpentyl moiety, highlighting the directing effect of the alkyl group.
Investigation of Acid-Base Properties and Proton Transfer Processes
The acid-base properties of Sodium alpha-phenylpentyl camphorate are defined by the presence of the carboxylate anion. As the sodium salt of a dicarboxylic acid, the camphorate moiety is a Brønsted-Lowry base. libretexts.orgchemguide.co.uk
In aqueous solution, the carboxylate anion can accept a proton from water, establishing an equilibrium that results in a slightly alkaline solution. The extent of this hydrolysis depends on the pKa of the parent camphoric acid derivative. Typically, carboxylic acids have pKa values in the range of 4-5, making their conjugate bases weak bases. youtube.com
The camphorate anion will react completely with any acid stronger than its parent carboxylic acid. For example, treatment with a strong mineral acid like hydrochloric acid (HCl) would protonate the carboxylate to yield the free carboxylic acid and sodium chloride. britannica.com
Proton transfer kinetics for carboxylate groups have been studied, revealing that protonation by hydronium ions is typically a very fast, diffusion-controlled process. acs.org The deprotonation rates are also rapid but can be influenced by factors such as hydrogen bonding and local solvent environment. acs.orgpitt.edu In the context of this molecule, proton transfer to the carboxylate is the primary acid-base reaction under mild conditions.
Thermal and Photochemical Transformations of this compound
The stability of the compound towards heat and light is another important aspect of its chemical reactivity.
Thermal Transformations : Sodium carboxylates are generally stable crystalline solids. At elevated temperatures, they undergo thermal decomposition. The decomposition pathway for sodium carboxylates can be complex, but a common reaction, especially when heated strongly with a substance like soda lime, is decarboxylation, where the carboxylate group is lost as carbon dioxide, and replaced by a hydrogen atom. libretexts.org For this compound, this could potentially lead to the formation of an alpha-phenylpentyl substituted camphor derivative. In the presence of an oxidizing agent, the organic components would likely undergo combustion at high temperatures. nasa.gov Systematic studies on calcium carboxylates show that decomposition temperatures often begin between 160 and 315 °C, leading to the formation of carbonates as the final solid product. researchgate.net
Photochemical Transformations : The alpha-phenylpentyl group is a potential site for photochemical reactions. Alkylbenzenes are known to undergo photooxidation at the benzylic position in the presence of a photosensitizer and oxygen. qub.ac.ukpnas.org For example, ethylbenzene can be selectively oxidized to acetophenone under photochemical conditions. pnas.org It is plausible that irradiation of this compound under similar conditions could lead to oxidation at the benzylic carbon. Additionally, photochemical reactions involving formamide have been shown to result in amidation at either the aromatic ring or the benzylic position. rsc.org
Mechanistic Pathways of Rearrangement Reactions (if observed)
The rigid bicyclic skeleton of camphor is famously susceptible to skeletal rearrangements, particularly through carbocationic intermediates. These transformations are a hallmark of camphor chemistry and are typically initiated under acidic conditions. While the sodium salt itself is not prone to rearrangement, the corresponding free carboxylic acid (formed upon protonation as described in 5.3) can undergo such reactions.
Upon treatment with a strong acid, the carbonyl oxygen of the camphor moiety can be protonated. This activation can facilitate a Wagner-Meerwein rearrangement, which involves the migration of a carbon-carbon bond to an adjacent carbocationic center. This process serves to relieve ring strain and/or form a more stable carbocation. A series of such shifts, potentially including 3,2-methyl shifts and 6,2-hydride shifts, can lead to a variety of rearranged bicyclic structures. The specific pathway and resulting products are highly dependent on the reaction conditions and the substitution pattern on the camphor skeleton. These rearrangements are well-documented for camphor and its derivatives when subjected to reactions in strongly acidic media.
Supramolecular Chemistry and Host Guest Interactions Involving Sodium Alpha Phenylpentyl Camphorate
Formation of Inclusion Complexes with Macrocyclic Host Molecules
There is no available research on the formation of inclusion complexes between Sodium alpha-phenylpentyl camphorate and macrocyclic host molecules. The ability of molecules to fit within the cavity of a host molecule, a fundamental concept in host-guest chemistry, has not been investigated for this particular compound.
Determination of Binding Affinity and Stoichiometry
Consequently, without studies on inclusion complexes, there is no data regarding the binding affinity or the stoichiometric ratios of any potential complexes involving this compound.
Spectroscopic Investigation of Host-Guest Complexation in Solution
No spectroscopic studies, such as NMR or UV-Vis titration, have been published that would provide evidence of and characterize host-guest complexation in solution.
Characterization of Non-Covalent Interactions in Supramolecular Assemblies
The non-covalent interactions that govern the formation of supramolecular structures are a cornerstone of supramolecular chemistry. These interactions, which include hydrogen bonds and π-π stacking, are crucial for understanding molecular recognition and self-assembly. However, no studies have been found that characterize these interactions for this compound.
Hydrogen Bonding and π-π Stacking Interactions
There is no literature detailing the presence or role of hydrogen bonding or π-π stacking interactions in any potential supramolecular assemblies of this compound.
Hydrophobic and Van der Waals Contributions to Complex Stability
Similarly, there are no research findings on the hydrophobic and van der Waals forces and their contribution to the stability of any complexes that might be formed by this compound.
Self-Assembly Behavior and Ordered Structure Formation of this compound
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a key area of modern chemical research. The potential for this compound to exhibit self-assembly and form ordered structures has not been documented in the scientific literature.
Research on "this compound" Yields No Specific Findings in Supramolecular Chemistry and Chiral Recognition
Despite a comprehensive search of scientific literature and chemical databases, no specific information or research findings have been found for the chemical compound "this compound" in the context of supramolecular chemistry and chiral recognition phenomena.
Extensive queries aimed at elucidating the role of this specific compound in host-guest interactions and its potential applications in forming supramolecular systems for chiral recognition did not yield any relevant results. The scientific community does not appear to have published any studies, data tables, or detailed research findings pertaining to "this compound."
While the broader field of supramolecular chemistry often involves camphor (B46023) derivatives for their inherent chirality, and the principles of chiral recognition are well-established, the specific sodium salt of alpha-phenylpentyl camphorate remains uncharacterized in the available literature. Host-guest chemistry relies on the precise molecular recognition between a host and a guest molecule, and the ability of a chiral host to differentiate between enantiomers (chiral recognition) is a significant area of research. However, no such studies involving "this compound" as either a host or a guest have been documented.
Consequently, it is not possible to provide an article on the supramolecular chemistry and chiral recognition phenomena of this compound as requested, due to the absence of any foundational research or data. Further investigation would be required to synthesize and characterize "this compound" and to explore its potential properties in the field of supramolecular and chiral chemistry.
Table of Compounds Mentioned
Catalysis and Asymmetric Synthesis Applications of Sodium Alpha Phenylpentyl Camphorate
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Transformations
There is no specific information available in the surveyed literature regarding the utilization of Sodium alpha-phenylpentyl camphorate as a chiral auxiliary or ligand in asymmetric transformations. While camphor-derived compounds are frequently used for this purpose, research detailing the application of this specific compound is not present. wikipedia.orgresearchgate.net
Development of Enantioselective Catalytic Systems for Organic Reactions
No published studies were found that describe the development of enantioselective catalytic systems based on this compound for organic reactions.
Applications in Stereoselective Alkylation, Addition, and Rearrangement Reactions
Specific applications of this compound in stereoselective alkylation, addition, or rearrangement reactions have not been reported in the available scientific literature. While related camphor (B46023) auxiliaries are used in such reactions, data for this particular compound is absent. usf.edu
Investigation of its Role as a Catalyst or Co-catalyst in Various Chemical Processes
There are no investigations documented in the public domain that explore the role of this compound as either a primary catalyst or a co-catalyst in any chemical process.
Influence of the Sodium Counterion on Catalytic Efficiency and Selectivity
A general understanding exists that alkali metal counterions can influence catalytic reactions; however, no studies have been published that specifically investigate the influence of the sodium counterion on the catalytic efficiency and selectivity of this compound. acs.orgnih.gov
Emerging Research Directions and Future Perspectives for Sodium Alpha Phenylpentyl Camphorate
Integration of Sodium alpha-phenylpentyl camphorate into Advanced Functional Materials
There is currently no available research demonstrating the integration of this compound into advanced functional materials. The unique combination of a bulky, chiral camphor (B46023) moiety and a phenylpentyl group could theoretically impart interesting properties to polymers or other materials. For instance, camphor-based structures have been explored for creating recyclable polycarbonates and as plasticizers. However, without experimental data, any discussion of its potential in this area remains purely speculative.
Exploration of Bio-inspired Chemical Transformations and Biomimetic Systems
The scientific literature contains no studies on the use of this compound in bio-inspired chemical transformations or biomimetic systems. While camphor and its derivatives are known to be valuable chiral starting materials in the synthesis of complex molecules and have been used to create organocatalysts, there is no evidence to suggest that this specific sodium salt has been employed in such a capacity. Research into biomimetic catalysis often involves creating synthetic molecules that mimic the active sites of enzymes to catalyze specific reactions, a field where this compound has not been explored.
Development of Novel Analytical Probes and Sensing Platforms
No research has been published on the development of analytical probes or sensing platforms based on this compound. While camphor itself has been the target of sensor development, and camphor derivatives have been used to create chiral selectors for analytical separations, there is no indication that this compound has been investigated for these purposes. drugfuture.com The development of a sensor would require the compound to exhibit a measurable and selective response to a specific analyte, a property that has not been reported.
Interdisciplinary Research Opportunities in Materials Science and Green Chemistry
Given the complete absence of foundational research on this compound, any interdisciplinary research opportunities are hypothetical at this stage. In the broader context of camphor chemistry, there is a growing interest in leveraging its properties for green chemistry applications, such as the use of renewable feedstocks and the development of more environmentally friendly catalysts. Should research into the synthesis and basic properties of this compound be undertaken, it could potentially open avenues for interdisciplinary studies. However, at present, no such work exists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
